![molecular formula C18H28N2O3 B2845868 tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate CAS No. 1427983-06-9](/img/structure/B2845868.png)
tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate” is a compound that has been used in the synthesis of various chemical structures . It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The empirical formula of this compound is C17H25NO3 . The molecular weight is 291.39 . The SMILES string representation is O=C(N(CC1)CCC1C(C=C2)=CC=C2CO)OC©©C .Chemical Reactions Analysis
In terms of chemical reactions, this compound has been used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is in the form of chunks . The storage temperature is 2-8°C .Mechanism of Action
The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
The compound has been classified as having the following hazards: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-12-14-4-6-16(7-5-14)20-10-8-15(13-21)9-11-20/h4-7,15,21H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFNDTCBHHZXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide](/img/structure/B2845785.png)
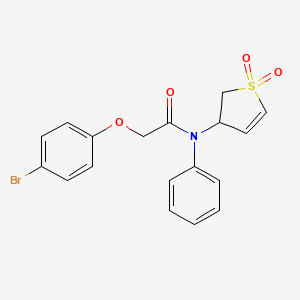
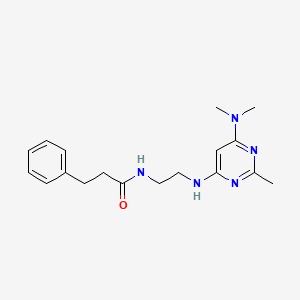
![N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845790.png)
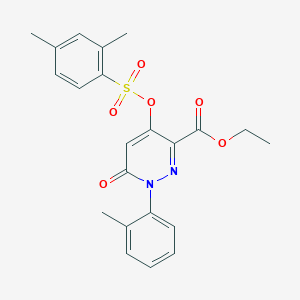
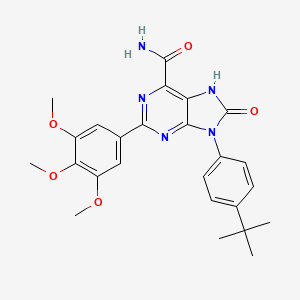

![3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845800.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)
![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)
![4-ethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2845805.png)
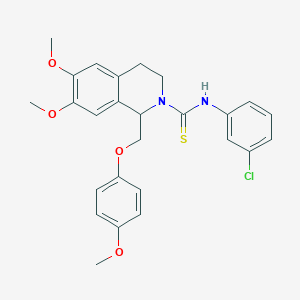
![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)